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Compound of Interest

Compound Name: ATTO488-ProTx-II

Cat. No.: B1151348 Get Quote

For researchers, scientists, and drug development professionals investigating the role of the

voltage-gated sodium channel Nav1.7 in pain signaling and other neurological disorders, the

precise labeling and modulation of this target are paramount. This guide provides a

comprehensive comparison of ATTO488-ProTx-II, a fluorescently labeled peptide toxin, with

other available tools for studying Nav1.7. We present a detailed analysis of performance based

on peer-reviewed studies, experimental protocols, and visual workflows to aid in the selection

of the most appropriate tool for your research needs.

Performance Comparison: Probes for Nav1.7
Interrogation
The selection of a suitable probe for studying Nav1.7 depends critically on the intended

application, whether it be high-resolution imaging, functional assays, or biochemical isolation.

Below, we compare the properties of ATTO488-ProTx-II with other fluorescent and non-

fluorescent alternatives.
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Feature
ATTO488-
ProTx-II

Other
Fluorescent
Toxin
Conjugates
(e.g., Cy5-
HwTx-IV)

Traditional
Immunofluore
scence
(Antibody +
Secondary)

Non-
Fluorescent
Small
Molecule
Blockers (e.g.,
Tetrodotoxin)

Targeting Moiety
Protoxin-II

(ProTx-II)

Various

spider/scorpion

toxins (e.g.,

Huwentoxin-IV)

Monoclonal/Poly

clonal Antibodies
N/A

Fluorophore ATTO 488
Various (e.g.,

Cy5, Alexa Fluor)

Various (e.g.,

Alexa Fluor 488,

FITC)

N/A

Reported IC50

(for Nav1.7)

~0.3 nM

(unlabeled

ProTx-II)[1]

Toxin-dependent

(e.g., HwTx-IV

~26 nM)

N/A

Subtype-

dependent (TTX-

sensitive)

Selectivity for

Nav1.7

High; >100-fold

over other Nav

subtypes[1]

Varies with the

toxin

Varies

significantly with

antibody clone

Low; blocks

multiple Nav

subtypes

Application

Live-cell imaging,

fixed cell

staining, flow

cytometry

Live-cell imaging,

fixed cell staining

Fixed cell

staining,

Immunohistoche

mistry

Electrophysiolog

y, functional

assays

Advantages

High affinity and

selectivity,

suitable for live-

cell imaging[2]

Potential for

different spectral

properties

Wide availability

of secondary

antibodies

Direct functional

blockade

Limitations

Potential for

altered

pharmacology

compared to

unlabeled toxin

Pharmacological

properties may

be altered by

fluorophore

Generally not

suitable for live-

cell imaging of

channel

dynamics

Lack of subtype

selectivity
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Detailed Experimental Protocols
Protocol 1: Fluorescent Labeling of Nav1.7 in Cultured
Cells using ATTO488-ProTx-II
This protocol is based on the methodology described by Montnach et al. (2021) for the specific

labeling of Nav1.7 channels.[2]

Materials:

CHO cells stably expressing human Nav1.7 (or other relevant cell line)

ATTO488-ProTx-II

Phosphate-buffered saline (PBS)

Paraformaldehyde (PFA) for fixation (optional)

Hoechst stain for nuclear counterstaining

Fluorescence microscope

Procedure:

Cell Culture: Plate Nav1.7-expressing cells on glass coverslips and culture until they reach

the desired confluency.

Labeling:

For live-cell imaging, wash the cells once with PBS.

Incubate the cells with 1 µM ATTO488-ProTx-II in PBS for 15-30 minutes at room

temperature. To demonstrate specificity, a control can be included where cells are pre-

incubated with unlabeled ProTx-II before adding the fluorescent conjugate.

Washing: Wash the cells three times with PBS to remove unbound probe.
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Counterstaining (Optional): Incubate cells with Hoechst stain for 5-10 minutes to visualize

the nuclei.

Imaging:

For live-cell imaging, mount the coverslips in an imaging chamber with PBS.

For fixed-cell imaging, fix the cells with 4% PFA for 15 minutes, followed by washing with

PBS before mounting.

Microscopy: Visualize the labeled cells using a fluorescence microscope with appropriate

filter sets for ATTO 488 (Excitation/Emission: ~501/523 nm) and Hoechst

(Excitation/Emission: ~350/461 nm).

Protocol 2: Electrophysiological Recording of Nav1.7
Currents
This protocol provides a general outline for assessing the functional block of Nav1.7 channels

using non-fluorescent blockers.

Materials:

Cells expressing Nav1.7

Patch-clamp setup (amplifier, micromanipulators, perfusion system)

Recording electrodes

Extracellular and intracellular recording solutions

Nav1.7 blocker (e.g., ProTx-II, Tetrodotoxin)

Procedure:

Cell Preparation: Prepare a dish of cells expressing Nav1.7 for recording.

Patch-Clamp:
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Establish a whole-cell patch-clamp configuration on a single cell.

Apply a voltage protocol to elicit Nav1.7 currents (e.g., depolarizing steps from a holding

potential of -120 mV).

Data Acquisition: Record the baseline Nav1.7 currents.

Drug Application: Perfuse the cells with a known concentration of the Nav1.7 blocker.

Post-Drug Recording: Record the Nav1.7 currents in the presence of the blocker.

Analysis: Measure the peak inward current before and after drug application to determine the

percentage of block and calculate the IC50 value.

Visualizing the Workflow and Pathway
To further clarify the application of ATTO488-ProTx-II and its biological context, the following

diagrams illustrate the experimental workflow and the targeted signaling pathway.

Experimental Workflow: Nav1.7 Labeling
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Caption: Experimental workflow for labeling Nav1.7 channels.
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Caption: Inhibition of Nav1.7 by ATTO488-ProTx-II.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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